Product packaging for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate(Cat. No.:CAS No. 838856-87-4)

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Cat. No.: B1530488
CAS No.: 838856-87-4
M. Wt: 239.22 g/mol
InChI Key: HEGONEBYQYAEGR-UHFFFAOYSA-N
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Description

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate is a multifunctional benzoate ester featuring an acetoxy group at position 3, an amino group at position 5, and a methoxy group at position 4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5 B1530488 Methyl 3-Acetoxy-5-amino-4-methoxybenzoate CAS No. 838856-87-4

Properties

IUPAC Name

methyl 3-acetyloxy-5-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGONEBYQYAEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted hydroxy- or nitrobenzoic acid derivatives, such as 3-hydroxy-4-nitrobenzoic acid or methyl-5-hydroxy-4-methoxy-2-nitrobenzoate. These serve as precursors for subsequent acetylation and reduction steps to install the acetoxy and amino groups, respectively.

Acetylation of Hydroxy Group

  • Process: The hydroxyl group at the 3-position is acetylated to form the 3-acetoxy derivative. This is commonly achieved by reacting the hydroxybenzoic acid derivative with acetic anhydride in the presence of pyridine or another base at reflux temperatures (1-4 hours).
  • Solvent: Polar, protic solvents such as methanol or aprotic solvents like pyridine are used to facilitate acetylation.
  • Outcome: Formation of 3-acetoxy-4-nitrobenzoic acid or its methyl ester analogues.

Conversion to Acid Chloride (Optional)

  • Process: The acetylated benzoic acid can be converted to the corresponding benzoyl chloride using thionyl chloride under reflux (2-6 hours) in non-polar aprotic solvents such as benzene or toluene.
  • Purpose: Acid chlorides are more reactive intermediates for subsequent amide or ester formation.
  • Purification: The acid chloride may be purified or used directly in the next step.

Reduction of Nitro Group to Amino Group

  • Catalytic Hydrogenation: Nitro groups are reduced to amino groups using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst under mild pressure (e.g., 5-6 kg/cm²) and ambient to slightly elevated temperatures.
  • Solvent: Ethyl acetate or methanol is typically employed.
  • Yield: High yields (~90% or more) of amino-substituted benzoate derivatives are reported.
  • Example: Methyl-5-hydroxy-4-methoxy-2-nitrobenzoate is hydrogenated to methyl-2-amino-5-hydroxy-4-methoxybenzoate, which can then be acetylated.

Esterification and Methylation

  • Ester Formation: The carboxylic acid group is converted to the methyl ester by reaction with methanol under acidic or basic catalysis.
  • Methylation of Hydroxyl Groups: Methoxy groups at the 4-position are introduced or retained by methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Protection and Deprotection Strategies

  • Protection of amino or hydroxyl groups may be necessary to prevent side reactions during multi-step synthesis.
  • Acetylation serves as a protective group for the hydroxyl at the 3-position.
  • Deprotection is carefully controlled to avoid isomerization or impurity formation.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Acetylation Acetic anhydride, pyridine, reflux 3-Acetoxy-4-nitrobenzoic acid 85-95 Controls hydroxyl protection
2 Conversion to Acid Chloride Thionyl chloride, benzene/toluene, reflux 3-Acetoxy-4-nitrobenzoyl chloride 80-90 Optional intermediate
3 Catalytic Hydrogenation H₂, Pd/C, ethyl acetate, 5-6 kg/cm² 3-Acetoxy-5-amino-4-methoxybenzoate (methyl ester) 90-93 Reduction of nitro to amino
4 Esterification/Methylation Methanol, acid/base catalyst Methyl ester formation, methoxy group retention 85-95 Final ester and methoxy installation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Biological Activities

The biological activities of methyl 3-acetoxy-5-amino-4-methoxybenzoate have been explored in several studies:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific signaling pathways associated with cancer cell proliferation, such as the hedgehog signaling pathway. This pathway is crucial in various cancers, making it a target for therapeutic intervention .
  • Enzyme Inhibition : Studies have shown that compounds similar to this compound exhibit inhibition against various enzymes involved in tumor growth and metastasis. For instance, the inhibition of lymphoid tyrosine phosphatase has been observed with related compounds, indicating a potential mechanism for anticancer effects .

Table 1: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)Reference
AcetylationAcetic anhydride85
AminationAmmonia or amine derivativesVaries
Reduction of Nitro GroupHydrogenation or chemical reductionHigh

Case Study: Antitumor Activity

A study investigated the efficacy of this compound in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to its ability to interfere with the hedgehog signaling pathway, leading to reduced cell viability and increased apoptosis .

Therapeutic Potential

The therapeutic potential of this compound is promising due to its diverse biological activities:

  • Cancer Treatment : Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development as an anticancer agent.
  • Drug Development : As a synthetic intermediate, it can be utilized in the development of novel pharmaceuticals targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between Methyl 3-Acetoxy-5-amino-4-methoxybenzoate and three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₁H₁₃NO₆ 255.23* - 3-Acetoxy, 5-Amino, 4-Methoxy, 1-Methyl ester Limited commercial availability; potential intermediate for bioactive molecule synthesis
Methyl 4-Amino-3-methoxy-5-nitrobenzoate C₉H₁₀N₂O₅ 226.19 - 4-Amino, 3-Methoxy, 5-Nitro, 1-Methyl ester Nitro group enhances electrophilicity; used in pharmaceutical intermediates
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₅ 225.20* - 4-Acetamido, 2-Hydroxy, 1-Methyl ester Acetamido acts as a protective group; precursor for halogenated derivatives
Methyl 3-amino-4-hydroxybenzoate C₈H₉NO₃ 167.16 - 3-Amino, 4-Hydroxy, 1-Methyl ester Used to synthesize benzoxazole derivatives with antimicrobial activity

*Calculated based on structural formula.

Physical and Chemical Properties

  • Solubility : The acetoxy and methoxy groups in the main compound likely improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to the nitro-substituted analog, which may exhibit lower solubility due to its electron-deficient aromatic ring.
  • Thermal Stability: The nitro group in Methyl 4-Amino-3-methoxy-5-nitrobenzoate raises safety concerns under high temperatures, whereas the main compound’s acetoxy group may decompose via hydrolysis or elimination under acidic/basic conditions .

Biological Activity

Methyl 3-acetoxy-5-amino-4-methoxybenzoate, often referred to within scientific literature by its chemical structure and properties, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an acetoxy group, an amino group, and a methoxy group attached to a benzoate framework. The molecular formula is C12H15NO4, and it has a molecular weight of approximately 239.25 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in relation to enzyme inhibition and antioxidant properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, methyl 3-O-methylgallate (M3OMG), a related compound, has shown protective effects against oxidative stress in neuronal cells. In vivo studies demonstrated that M3OMG mitigated fluoride-induced oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities in Wistar rats .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
Methyl 3-O-methylgallate2.8Reduces oxidative damage through enzyme activity restoration
This compoundTBDPotentially similar mechanisms due to structural similarities

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related benzoate derivatives. For example, methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate has been shown to inhibit the inflammatory paracrine loop between macrophages and adipocytes, which is crucial for managing insulin resistance and type 2 diabetes . This suggests that this compound may exhibit similar anti-inflammatory properties due to its structural components.

Case Studies

  • Neuroprotective Effects : A study involving the administration of methyl 3-O-methylgallate reported significant neuroprotection against oxidative stress in animal models. This highlights the potential neuroprotective effects that could be extrapolated to this compound due to shared structural characteristics .
  • Diabetes Management : Another investigation into the effects of ethyl acetate extracts containing similar compounds revealed improvements in glucose tolerance and reductions in blood glucose levels in diabetic models . This reinforces the hypothesis that this compound may have beneficial effects on metabolic disorders.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. Preliminary docking simulations suggest strong binding affinities with enzymes involved in oxidative stress pathways and inflammatory responses. These findings warrant further investigation into the compound's efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the benzoate core. For example, nitration, reduction, and acetylation steps are critical. Reaction temperature, solvent choice (e.g., DCM or THF), and catalysts (e.g., DIPEA for deprotonation) significantly impact intermediate stability and final product purity .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Optimize purification using column chromatography (e.g., silica gel with gradients of EtOAc/hexane) or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (FTIR, NMR) resolve ambiguities in the structural characterization of this compound?

  • Experimental Design :

  • FTIR : Confirm the presence of ester (C=O stretch ~1700 cm⁻¹), acetoxy (C-O stretch ~1250 cm⁻¹), and amino (N-H bend ~1600 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to assign methoxy (δ ~3.8 ppm), acetoxy (δ ~2.3 ppm for CH₃), and aromatic protons. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
    • Contradiction Handling : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve discrepancies in molecular weight or fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (acetoxy, amino, methoxy) influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution at specific positions, while the acetoxy group may sterically hinder reactions at the 3-position .
  • The amino group can participate in hydrogen bonding or act as a directing group, but its reactivity may require protection (e.g., acetylation) during synthesis .
    • Case Study : Compare reactivity with analogs like Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate to assess how halogen substituents alter reaction pathways .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies, and how do intermolecular interactions affect crystal packing?

  • Crystallization Techniques : Use solvent diffusion (e.g., DCM/hexane) or slow evaporation. Co-crystallization with stabilizing agents (e.g., crown ethers) may improve crystal quality .
  • Structural Analysis : Employ SHELX programs for refinement. Hydrogen bonding between amino and methoxy groups often dictates packing motifs, which can be visualized using ORTEP-III .

Q. How can computational modeling (DFT, MD) predict the biological activity of this compound as a potential enzyme inhibitor or drug precursor?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or proteases). Focus on hydrogen bonds with the amino group and hydrophobic interactions with the methoxy/acetoxy moieties .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution .
    • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound across studies?

  • Root Cause Analysis : Investigate solvent purity, reaction scale, or instrumentation calibration. For example, trace water in DMF may hydrolyze the acetoxy group, reducing yield .
  • Resolution : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere) and share raw data (e.g., NMR spectra) via open-access platforms for peer validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its reactive functional groups?

  • Guidelines :

  • Use nitrile gloves and fume hoods to avoid skin contact with the amino group, which may cause sensitization .
  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the acetoxy and amino moieties .
    • Spill Management : Neutralize acidic/basic spills with appropriate buffers before disposal in compliance with EPA regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-Acetoxy-5-amino-4-methoxybenzoate
Reactant of Route 2
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Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

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